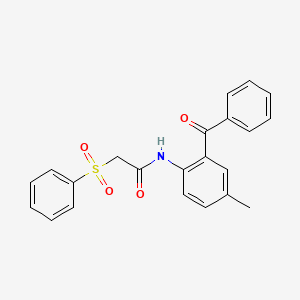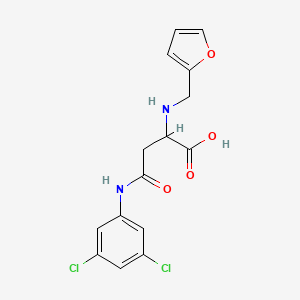![molecular formula C18H29NO4 B2832075 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid CAS No. 2230807-57-3](/img/structure/B2832075.png)
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid is a synthetic compound with a unique structure, characterized by its adamantane backbone. Adamantane itself is a tricyclic hydrocarbon that provides rigidity and stability to the compound. This derivative includes a tert-butoxycarbonyl (Boc) protecting group and an amino acid functionality, making it useful in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid typically begins with the preparation of the adamantane core, followed by functional group modifications. A common method involves:
Adamantane Derivatization: : Starting with commercially available adamantane, selective alkylation and acylation reactions introduce methyl groups at the 5 and 7 positions.
Amination: : Introduction of the amino group at the 3 position can be achieved via nucleophilic substitution or reductive amination.
Protection of the Amino Group:
Carboxylation: : The carboxylic acid functionality at the 1 position is introduced via oxidation or carboxylation of the corresponding methyl group.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions reduce waste and improve selectivity, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid undergoes various reactions, such as:
Hydrolysis: : Removal of the Boc protecting group under acidic or basic conditions to expose the free amine.
Substitution: : The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: : The compound can undergo oxidation of the adamantane ring or reduction of functional groups.
Common Reagents and Conditions
Boc Removal: : Trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: : Various alkyl halides or acyl chlorides in the presence of base.
Major Products
Deprotected Amine: : 3-amino-5,7-dimethyladamantane-1-carboxylic acid after Boc removal.
Substituted Derivatives: : Various N-alkylated or N-acylated products depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and peptides.
Biology
It serves as a building block for studying biological processes and as a probe for understanding structure-activity relationships.
Medicine
The compound is explored for potential therapeutic applications, including drug development for neurological diseases due to its adamantane core, which is a common motif in antiviral and antiparkinsonian drugs.
Industry
Its robust structure makes it suitable for material science applications, including the synthesis of high-performance polymers and resins.
Mechanism of Action
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid exerts its effects primarily through interactions with biological macromolecules. The Boc-protected amine can form covalent bonds with amino acids in proteins, altering their function. Additionally, the adamantane structure can influence membrane dynamics and stability, which is crucial in pharmacological applications.
Comparison with Similar Compounds
Similar Compounds
Amantadine: : Primarily used as an antiviral and antiparkinsonian drug.
Rimantadine: : Another antiviral with a similar adamantane core.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid stands out due to the presence of the Boc-protected amino group, offering versatility in synthetic modifications. The additional methyl groups enhance its stability and potential interactions with biological targets.
Properties
IUPAC Name |
3,5-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYDUFDZEYUXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2831993.png)
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831995.png)


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2832000.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)

![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE](/img/structure/B2832006.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2832011.png)
![2-{[(2-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2832012.png)


